molecular formula C17H17ClN2O4 B11958869 2-(2-Chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide CAS No. 461708-77-0

2-(2-Chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide

Cat. No.: B11958869
CAS No.: 461708-77-0
M. Wt: 348.8 g/mol
InChI Key: HCKRBSKOTGDDMY-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenoxy)-N’-(2,3-dimethoxybenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both chlorophenoxy and dimethoxybenzylidene groups, suggests potential biological activity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-N’-(2,3-dimethoxybenzylidene)acetohydrazide typically involves the condensation of 2-(2-chlorophenoxy)acetic acid hydrazide with 2,3-dimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N’-(2,3-dimethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-Chlorophenoxy)-N’-(2,3-dimethoxybenzylidene)acetohydrazide exerts its effects is not well-documented. similar compounds often interact with biological targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorophenoxy and dimethoxybenzylidene groups suggests potential interactions with cellular membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxy)acetohydrazide: Lacks the dimethoxybenzylidene group, potentially altering its biological activity.

    N’-(2,3-Dimethoxybenzylidene)acetohydrazide: Lacks the chlorophenoxy group, which may affect its chemical reactivity and applications.

Uniqueness

2-(2-Chlorophenoxy)-N’-(2,3-dimethoxybenzylidene)acetohydrazide is unique due to the combination of both chlorophenoxy and dimethoxybenzylidene groups. This dual functionality may enhance its reactivity and broaden its range of applications compared to similar compounds.

Properties

CAS No.

461708-77-0

Molecular Formula

C17H17ClN2O4

Molecular Weight

348.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17ClN2O4/c1-22-15-9-5-6-12(17(15)23-2)10-19-20-16(21)11-24-14-8-4-3-7-13(14)18/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+

InChI Key

HCKRBSKOTGDDMY-VXLYETTFSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)COC2=CC=CC=C2Cl

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.